2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a 2,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety substituted with a 4-acetamidophenyl group. Its molecular framework combines a bicyclic thienopyrimidine core, known for its pharmacological relevance, with a sulfanyl-acetamide side chain that enhances binding to biological targets. This structural hybrid is designed to optimize both pharmacokinetic and pharmacodynamic properties, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-14-4-5-15(2)20(12-14)28-23(31)22-19(10-11-32-22)27-24(28)33-13-21(30)26-18-8-6-17(7-9-18)25-16(3)29/h4-12H,13H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLUAMHECCJKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the thieno[3,2-d]pyrimidin-2-yl core, followed by the introduction of the dimethylphenyl group and the acetylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thieno[3,2-d]pyrimidin-4-one derivatives, where variations in aryl substituents and acetamide side chains significantly alter biological and physicochemical properties. Key analogues include:
Key Trends and Research Findings
Substituent Impact on Bioactivity :
- Electron-Withdrawing Groups (e.g., 3,5-difluoro in ): Improve kinase inhibition potency by enhancing hydrogen bonding with ATP-binding pockets.
- Lipophilic Substituents (e.g., 2,5-dimethylphenyl in the target compound): Increase membrane permeability but may reduce aqueous solubility.
- Polar Groups (e.g., 4-acetamidophenyl in the target compound): Balance lipophilicity and solubility, critical for oral bioavailability .
Synthetic Yields and Stability :
- Derivatives with bulky aryl groups (e.g., cyclopenta-fused ) exhibit lower synthetic yields (~50–60%) due to steric hindrance during sulfanyl-acetamide coupling.
- Compounds with trifluoromethoxy or dichlorophenyl substituents () show higher thermal stability (mp > 200°C), correlating with crystalline packing efficiency.
Biological Performance: The target compound’s 4-acetamidophenyl group confers superior selectivity for tyrosine kinases compared to non-polar analogues (e.g., ). Analogues with fused cyclopenta rings () demonstrate reduced cytotoxicity, likely due to decreased cellular uptake from increased molecular rigidity.
Data-Driven Insights
- Molecular Weight vs. Bioactivity : Compounds with MW < 450 g/mol (e.g., ) exhibit better membrane permeability, while heavier analogues (e.g., ) show enhanced target affinity.
- logP Correlation : Derivatives with logP > 3.5 (e.g., ) display stronger binding to hydrophobic enzyme pockets but may suffer from solubility limitations.
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activities, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities. The presence of the sulfanyl group and the acetylamino moiety enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs have exhibited a range of biological activities including:
- Antimicrobial Activity : Compounds containing the thieno[3,2-d]pyrimidine structure have shown significant antibacterial and antifungal properties. For instance, derivatives with substituted amido or imino side chains have been effective against both Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Thieno[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives demonstrated IC50 values indicating potent activity against triple-negative breast cancer cells .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine core may facilitate binding to these targets, leading to inhibition of cellular pathways critical for microbial survival and cancer cell proliferation.
Antimicrobial Studies
A study investigating the antimicrobial properties of thienopyrimidine derivatives found that several compounds exhibited significant activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4c | 12 | Antibacterial |
| 5e | 15 | Antifungal |
Anticancer Studies
In a series of experiments focusing on anticancer activity, a derivative similar to the target compound was tested against MDA-MB-231 breast cancer cells. The study reported an IC50 value of 27.6 µM for one of the most active compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| VII | MDA-MB-231 | 27.6 |
| VIII | Non-small cell lung cancer | 29.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
